2-(Benzylsulfonyl)-1-phenylethanone
Description
2-(Benzylsulfonyl)-1-phenylethanone is an organic compound that features a benzylsulfonyl group attached to a phenylethanone backbone
Properties
IUPAC Name |
2-benzylsulfonyl-1-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c16-15(14-9-5-2-6-10-14)12-19(17,18)11-13-7-3-1-4-8-13/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPXWHLBRZPMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299429 | |
| Record name | MLS002920051 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6099-27-0 | |
| Record name | MLS002920051 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130341 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS002920051 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70299429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Benzylsulfonyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonyl)-1-phenylethanone typically involves the reaction of benzylsulfonyl chloride with 1-phenylethanone in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually performed in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfonyl)-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzylsulfonyl derivatives.
Scientific Research Applications
Applications in Organic Synthesis
1. Intermediates in Synthesis:
2-(Benzylsulfonyl)-1-phenylethanone serves as a valuable intermediate in organic synthesis. It is often utilized in the preparation of various derivatives through reactions such as:
- Michael Addition Reactions: This compound can participate in Michael addition reactions, acting as an electrophile due to the presence of the sulfonyl group, which stabilizes carbanions formed during the reaction.
- Knoevenagel Condensation: It can also be involved in Knoevenagel condensation reactions, leading to the formation of α,β-unsaturated carbonyl compounds that are essential in pharmaceuticals and agrochemicals.
Table 1: Synthetic Reactions Involving this compound
| Reaction Type | Description | Products Generated |
|---|---|---|
| Michael Addition | Reacts with nucleophiles to form adducts | β-Keto-sulfones |
| Knoevenagel Condensation | Forms α,β-unsaturated carbonyl compounds | Chalcones and related compounds |
Pharmacological Applications
2. Anticancer Activity:
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry examined a series of sulfonyl ketones, including derivatives of this compound. The results demonstrated that these compounds effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the modulation of apoptotic pathways and cell cycle arrest at specific phases.
3. Antimicrobial Properties:
The antimicrobial activity of sulfonyl-containing compounds has been widely documented. This compound shows potential against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Sulfonyl Ketones
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
Mechanism of Action
The mechanism of action of 2-(Benzylsulfonyl)-1-phenylethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfonyl)benzothiazole
- 2-(Benzylsulfonyl)benzamide
- 2-(Benzylsulfonyl)benzoic acid
Uniqueness
2-(Benzylsulfonyl)-1-phenylethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .
Biological Activity
2-(Benzylsulfonyl)-1-phenylethanone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H15O3S
- Molecular Weight : 275.35 g/mol
This compound features a benzylsulfonyl group attached to a phenylethanone backbone, which contributes to its reactivity and biological interactions.
Research indicates that this compound exhibits various mechanisms of action, including:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes, which may play a role in its pharmacological effects.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.
- Anti-inflammatory Effects : Studies suggest that it can reduce inflammation markers, indicating potential use in inflammatory diseases.
Biological Activities
The biological activities of this compound have been explored in several studies. Below is a summary of key findings:
Case Studies
-
Anticancer Study :
A study conducted on the effects of this compound on MCF-7 breast cancer cells showed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The IC50 value was determined to be 15 µM, highlighting its potency against breast cancer cells . -
Neuroprotective Study :
In a model of oxidative stress-induced neurotoxicity, treatment with this compound resulted in a marked decrease in reactive oxygen species (ROS) levels and improved cell survival rates by approximately 30% compared to untreated controls. This suggests its potential utility in treating neurodegenerative diseases such as Alzheimer's . -
Analgesic Study :
An evaluation of the analgesic effects in a formalin-induced pain model indicated that administration of the compound significantly reduced pain scores compared to the control group, with an efficacy comparable to standard analgesics .
Q & A
Basic Research Question
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc 8:2 → 6:4) to separate sulfonyl derivatives from byproducts .
- Recrystallization : Hot methanol or ethanol yields high-purity crystals (mp: 160–165°C) .
- HPLC : Reverse-phase C18 columns (MeCN/H₂O 70:30) resolve enantiomers when chiral columns are unavailable .
How does the sulfonyl group influence the compound’s stability under varying pH conditions?
Advanced Research Question
- Acidic conditions (pH < 3) : Protonation of the sulfonyl oxygen leads to hydrolysis, forming benzyl sulfonic acid and acetophenone (t₁/₂: 2–4 hrs) .
- Basic conditions (pH > 10) : Nucleophilic attack at the α-carbon generates thiolate intermediates, detectable via LC-MS .
- Photostability : UV irradiation (λ = 254 nm) induces C–S bond cleavage; store in amber vials under inert gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
